molecular formula C12H7ClN2O2S B1344515 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-34-4

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No. B1344515
CAS RN: 912770-34-4
M. Wt: 278.71 g/mol
InChI Key: SIZNLUSBLMONHI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .

Scientific Research Applications

Herbicidal Applications

Imidazo[2,1-b]thiazoles have been studied for their potential use as herbicides. For instance, a series of imidazo[2,1-b]thiazoles with various substituents underwent tests for pre- and post-emergence herbicidal efficacy, with certain derivatives showing moderate post-emergence herbicidal activity (Andreani et al., 1996).

Antitumor Potential

Studies have been conducted on imidazo[2,1-b]thiazole-5-carboxylic acids and their derivatives for potential antitumor properties. However, under certain conditions, these compounds did not exhibit significant antitumor activity (Andreani et al., 1983).

Chemical Synthesis and Structural Analysis

Research has been done on the synthesis and structural analysis of imidazo[2,1-b][1,3]thiazole derivatives. These studies often involve investigating the effects of different substituents on the thiazole ring and exploring new methods for synthesizing these compounds (Billi et al., 2000).

Antimicrobial and Antifungal Properties

Some derivatives of imidazo[2,1-b]thiazole have been evaluated for their antimicrobial and antifungal activities. Studies found that certain compounds exhibit notable effectiveness against various bacterial and fungal strains (Güzeldemirci et al., 2013).

Antiviral Activity

Research has indicated that imidazo[2,1-b][1,3,4]thiadiazoles derived from carbohydrates possess antiviral properties. Specifically, p-chlorophenyl derivatives showed activity against Junín virus, the causative agent of Argentine hemorrhagic fever, in micromolar concentrations (Fascio et al., 2019).

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the known activity of the related compound “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” on the human constitutive androstane receptor (CAR), it would be interesting to investigate whether “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” has similar activity .

Mechanism of Action

properties

IUPAC Name

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZNLUSBLMONHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649279
Record name 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912770-34-4
Record name 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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